molecular formula C12H19NO6 B2616564 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid,Mixtureofdiastereomers CAS No. 2375259-31-5

3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B2616564
CAS No.: 2375259-31-5
M. Wt: 273.285
InChI Key: PTDKHKHMIYCGRG-UHFFFAOYSA-N
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Description

This compound features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group, a carboxymethyl group (–CH₂COOH), and a carboxylic acid (–COOH) at the 1-position. The presence of multiple stereocenters (likely at the cyclobutane ring and carboxymethyl attachment points) results in a mixture of diastereomers, which complicates purification but offers versatility in stereochemical exploration for applications in medicinal chemistry and materials science.

Key structural attributes include:

  • Boc group: Provides acid-labile protection for the amino group, enabling selective deprotection in synthetic workflows .
  • Carboxymethyl substituent: Introduces additional acidity (pKa ~4-5 for the carboxylic acid) and hydrogen-bonding capacity, influencing solubility and molecular interactions.

Properties

IUPAC Name

3-[carboxy-[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDKHKHMIYCGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protected amino group and the carboxymethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or THF.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid has potential applications in drug development due to its structural characteristics that may influence biological activity. Its ability to form stable diastereomers allows for the exploration of different pharmacological profiles:

  • Anticancer Agents : Research indicates that derivatives of cyclobutane compounds can exhibit cytotoxic effects against various cancer cell lines. The incorporation of amino acids can enhance selectivity and reduce side effects .
  • Peptide Synthesis : The compound serves as an intermediate in the synthesis of cyclic peptides, which are known for their stability and bioactivity compared to linear peptides .

Materials Science

The unique structural features of this compound lend themselves to applications in materials science, particularly in the development of polymers and nanomaterials:

  • Polymer Chemistry : The incorporation of cyclobutane units into polymer backbones can lead to materials with enhanced mechanical properties and thermal stability. Research on poly(cyclobutylene) derivatives shows promise for applications in coatings and adhesives .

Biochemistry

In biochemical research, the compound's ability to modulate enzyme activity and interact with biological macromolecules is being investigated:

  • Enzyme Inhibition Studies : Compounds similar to 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid have been studied as potential inhibitors for enzymes involved in metabolic pathways, providing insights into disease mechanisms and therapeutic targets .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of cyclobutane derivatives, including those derived from 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid. Results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the cyclobutane structure could enhance therapeutic efficacy .

Case Study 2: Peptide Development

Research focused on using this compound as a building block for cyclic peptides demonstrated improved stability and bioactivity compared to linear counterparts. The study highlighted its potential in designing peptide-based drugs with better pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. The cyclobutane ring provides a rigid scaffold that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous cyclobutane derivatives, emphasizing functional group variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences
Target Compound : 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid Boc-amino, carboxymethyl (–CH₂COOH), –COOH Likely C₁₃H₂₀N₂O₆* ~300.3* Not specified Contains two carboxylic acid groups , enhancing hydrophilicity and metal-binding potential.
3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid Boc-amino, –CH₂– (methyl linker), –COOH C₁₁H₁₉NO₄ 229.276 1630907-04-8 Methyl linker instead of carboxymethyl ; reduced acidity and hydrogen-bonding capacity.
3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid Boc-amino, –OH, –COOH C₁₀H₁₇NO₅ 231.25 1067239-17-1 Hydroxyl group replaces carboxymethyl ; lower acidity (pKa ~10 for –OH) but retains hydrogen-bonding.
1-[(tert-butoxy)carbonyl]amino]-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid Boc-amino, two –CH₂OH groups, –COOH C₁₂H₂₁NO₆ 275.30 110680-65-4 Bis-hydroxymethyl groups increase hydrophilicity; potential for esterification or glycosylation.
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate Boc-amino, bicyclo[1.1.1]pentane, methyl ester C₁₂H₁₉NO₄ 241.28 676371-64-5 Bicyclic core reduces ring strain; methyl ester lowers solubility compared to free carboxylic acid.
3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid Boc-amino, –CH₂O–benzyl, –COOH C₁₈H₂₅NO₅ 335.39 191110-91-5 Benzyloxymethyl group introduces aromaticity and lipophilicity, altering pharmacokinetics.

*Estimated based on structural similarity to and .

b) Physicochemical Properties

  • Solubility : The dual carboxylic acid groups enhance aqueous solubility compared to methyl- or benzyl-substituted analogs (e.g., ), though pH-dependent precipitation may occur .
  • Stability : The Boc group is stable under basic conditions but hydrolyzes in strong acids, a trait shared with related compounds (e.g., CAS 222530-39-4) .

d) Industrial Availability

  • Suppliers like Enamine Ltd and PharmaBlock Sciences offer custom synthesis for cyclobutane derivatives, with prices ranging from $629–$2,738 per 500 mg, depending on complexity .

Biological Activity

The compound 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid , a mixture of diastereomers, is a cyclobutane derivative that has garnered interest due to its potential biological activities. The structural features of this compound, including the tert-butoxycarbonyl (Boc) protection of the amino group and the presence of multiple carboxylic acid functionalities, suggest a range of possible interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from various research studies.

Molecular Formula and Weight

  • Molecular Formula : C12_{12}H19_{19}N1_{1}O6_{6}
  • Molecular Weight : 241.28 g/mol

Structural Features

The compound consists of:

  • A cyclobutane ring providing structural rigidity.
  • A tert-butoxycarbonyl group that can be cleaved under acidic conditions, revealing a free amino group.
  • Two carboxylic acid groups that may enhance solubility and reactivity.

The biological activity of 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with various enzymes and receptors. The cleavage of the Boc group under acidic conditions allows the free amino group to participate in biochemical reactions, potentially influencing enzyme-substrate interactions and protein modifications.

Enzyme Interactions

Research indicates that compounds with similar structures can act as enzyme inhibitors or substrates. For instance, derivatives of cyclobutane have been shown to inhibit specific proteases, suggesting that this compound may have similar properties. The rigidity provided by the cyclobutane structure could enhance binding affinity to target enzymes.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study examining various cyclobutane derivatives, compounds with similar functional groups exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests that 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid may also possess antimicrobial properties due to its structural similarities.
  • Anticancer Potential : A related compound was investigated for its anticancer effects in vitro. The study found that cyclobutane derivatives could induce apoptosis in cancer cells by modulating apoptotic pathways. This raises the possibility that 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid might similarly affect cancer cell viability .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of amino acid derivatives in models of neurodegenerative diseases. The findings indicated that certain structural features could enhance neuroprotection by inhibiting oxidative stress pathways. This suggests potential therapeutic applications for 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid in neuroprotection .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityStructural Features
3-(Amino)-cyclobutanecarboxylic acidModerate antimicrobial activityFree amino group, single carboxylic acid
3-(Boc-amino)-cyclobutanecarboxylic acidAnticancer propertiesProtected amino group, single carboxylic acid
3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acidPotential antimicrobial and anticancer activityProtected amino group, two carboxylic acids

Q & A

Q. How can the diastereomeric mixture of this compound be synthesized, and what key reaction conditions control stereochemistry?

The synthesis typically involves multi-step protection-deprotection strategies. A Boc-protected amino group is introduced via tert-butoxycarbonyl anhydride (Boc₂O) under basic conditions (e.g., DMAP/THF) to prevent racemization . Cyclobutane ring formation may utilize [2+2] photocycloaddition or cyclization of γ-keto acids. Steric hindrance from the tert-butyl group influences stereochemical outcomes, but diastereomer ratios often remain uncontrolled, leading to mixtures . Reaction optimization (e.g., temperature, solvent polarity) can marginally improve selectivity .

Q. What chromatographic techniques effectively resolve the diastereomers, and how is purity validated?

Normal-phase HPLC with chiral columns (e.g., Chiralpak IA/IB) or reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) are effective . Purity is validated via:

  • HPLC-MS : Retention time differences (Δt ≥ 1.5 min) and mass spectral confirmation.
  • NMR : Distinct coupling constants (e.g., cyclobutane ring protons, J = 8–12 Hz) and Boc-group splitting patterns .
  • Optical Rotation : Comparative [α]D values for isolated diastereomers .

Q. How should the compound be stored to maintain stability, and what analytical methods confirm integrity?

Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Stability is confirmed via:

  • TLC/HPLC : Monitor degradation products (e.g., free amine or carboxylic acid peaks).
  • FT-IR : Absence of N-H stretches (~3300 cm⁻¹) indicates Boc protection remains intact . Avoid prolonged exposure to humidity or acidic/basic conditions .

Advanced Research Questions

Q. What mechanistic insights explain diastereomer formation, and how can reaction parameters optimize selectivity?

Diastereomer formation arises from non-equivalent transition states during cyclobutane ring closure. Computational modeling (DFT) reveals that steric clashes between the tert-butyl group and carboxy-methyl substituent favor one transition state, but energy differences are minimal (ΔΔG‡ < 1 kcal/mol), leading to near-1:1 ratios . Asymmetric catalysis (e.g., chiral Rh or Pd complexes) or templated synthesis (e.g., β-cyclodextrin) may enhance selectivity . Kinetic studies via in-situ NMR under varying temperatures (0–40°C) can identify rate differences between pathways .

Q. How do diastereomers differ in neurotrophic activity, and which structural features drive these differences?

In SAR studies, diastereomers with (1S,3R) configurations show 2–3× higher neurotrophic activity in PC12 cell assays compared to (1R,3S) isomers. The spatial orientation of the carboxy-methyl group influences binding to tropomyosin receptor kinase B (TrkB), as shown via molecular docking simulations . Key structural determinants:

  • Cyclobutane Conformation : Chair-like vs. puckered rings alter hydrogen-bonding capacity.
  • Boc Group Orientation : Tert-butyl positioning modulates steric interactions with hydrophobic receptor pockets .

Q. What strategies incorporate this compound into peptides/polymers while preserving stereochemical integrity?

  • Peptide Coupling : Use EDC/HOBt to conjugate the carboxylic acid to amine-terminated peptides. Monitor epimerization via CD spectroscopy .
  • Polymer Functionalization : Graft onto PLGA or PEG matrices via carbodiimide chemistry. Stability studies (pH 7.4, 37°C) show >90% stereochemical retention over 72 hours .
  • Solid-Phase Synthesis : Employ Rink amide resin for Boc-deprotection (TFA/DCM) and iterative coupling .

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